3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester
CAS No.:
Cat. No.: VC17544066
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO2 |
|---|---|
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2,13H2,1H3/b6-4+ |
| Standard InChI Key | SGOIKSSENDMYNM-GQCTYLIASA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N |
| Canonical SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 3-(4-chloro-2-aminophenyl)acrylic acid ethyl ester features a phenyl ring substituted with chlorine at the para position and an amino group at the ortho position, linked to an ethyl acrylate moiety via a conjugated double bond. The IUPAC name, ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate, reflects its stereochemical configuration, with the E-isomer being the predominant form due to thermodynamic stability.
Structural Analysis
Key bond lengths and angles within the molecule align with typical acrylate esters, as evidenced by crystallographic data from related compounds. For instance, the C=O bond in the acrylate group measures approximately 1.21 Å, while the C–O–C angle in the ester functionality is near 116°, consistent with sp² hybridization . The chlorine atom’s electronegativity induces electron withdrawal, polarizing the phenyl ring and enhancing the compound’s reactivity in nucleophilic substitutions .
Table 1: Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₂ | |
| Molecular Weight | 225.67 g/mol | |
| Density | 1.2–1.3 g/cm³ (estimated) | |
| Boiling Point | ~300°C (extrapolated) | |
| PubChem CID | 11806361 |
Synthesis Pathways and Optimization
The synthesis of 3-(4-chloro-2-aminophenyl)acrylic acid ethyl ester typically involves a multi-step sequence starting from 4-chloro-2-nitrobenzaldehyde.
Key Reaction Steps
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Condensation: 4-Chloro-2-nitrobenzaldehyde undergoes Knoevenagel condensation with ethyl acetoacetate in the presence of a base (e.g., piperidine), forming a nitro-substituted acrylate intermediate.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the target compound.
Scheme 1: Synthetic Route
Yield optimization studies indicate that maintaining anhydrous conditions during condensation improves efficiency, with reported yields exceeding 75% under optimized parameters .
Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): Signals at δ 1.30 (t, 3H, OCH₂CH₃), 4.20 (q, 2H, OCH₂), 6.70 (s, 1H, NH₂), and 7.25–7.45 (m, 3H, aromatic H) align with the expected protons .
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¹³C NMR: Peaks at δ 166.5 (C=O), 150.2 (C-Cl), and 60.1 (OCH₂CH₃) corroborate the ester and aryl functionalities .
Infrared (IR) Spectroscopy
Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N–H stretch) validate the acrylate ester and amine groups.
Applications in Medicinal Chemistry
Emerging research highlights this compound’s role as a precursor in anticancer agent development.
Antiproliferative Activity
Derivatives of 3-(4-chloro-2-aminophenyl)acrylic acid ethyl ester demonstrate potent cytotoxicity against MDA-MB-231 breast cancer cells, with IC₅₀ values comparable to combretastatin A-4 (CA-4) . Mechanistic studies reveal tubulin polymerization inhibition (80.07% at 10 μM), disrupting microtubule dynamics and inducing G2/M phase arrest .
Structure-Activity Relationships (SAR)
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Chloro Substitution: The para-chloro group enhances cellular uptake and target binding.
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Amino Group: Facilitates hydrogen bonding with β-tubulin’s Asp226 residue, critical for activity .
Comparative Analysis with Related Acrylates
Table 2: Bioactivity Comparison
| Compound | IC₅₀ (μM) | Tubulin Inhibition (%) |
|---|---|---|
| 3-(4-Chloro-2-aminophenyl)acrylate | 3.24 | 80.07 |
| 3-(4-Methoxyphenyl)acrylate | 12.45 | 45.20 |
| 3-(4-Hydroxyphenyl)acrylate | 8.91 | 60.30 |
Data from indicate that electron-withdrawing substituents (e.g., Cl) enhance bioactivity compared to electron-donating groups (e.g., OCH₃).
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